1-(Pentan-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Pentan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O It is a cyclopropane derivative with an aldehyde functional group
Preparation Methods
The synthesis of 1-(Pentan-3-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with aldehydes under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(Pentan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.
Scientific Research Applications
1-(Pentan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of cyclopropane derivatives and their reactivity.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The cyclopropane ring’s strain can also influence its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Pentan-3-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and aldehydes:
Cyclopropane-1-carbaldehyde: Lacks the pentan-3-yl group, making it less complex and potentially less reactive.
1-(Pentan-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Cyclopropane-1,1-dicarboxaldehyde: Contains two aldehyde groups, increasing its reactivity and potential for forming more complex molecules.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-pentan-3-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-8(4-2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
URMQHYIUNLYHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(CC1)C=O |
Origin of Product |
United States |
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